physicochemical properties of Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate
physicochemical properties of Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate
An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic design of novel molecular entities with specific functionalities is paramount. Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate emerges as a compound of significant interest, primarily due to its potential as a versatile synthetic intermediate. The presence of a reactive chloroacetyl group attached to a substituted benzoate scaffold suggests its utility in covalent inhibitor design and as a building block for more complex pharmaceutical agents.
This technical guide provides a comprehensive overview of Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate, with a particular focus on its physicochemical properties and a proposed synthetic pathway. As direct experimental data for this specific molecule is not extensively available in public literature, this guide will leverage established chemical principles and data from its immediate precursor, Ethyl 3-Amino-4-methylbenzoate, to provide a robust and scientifically grounded resource for researchers, scientists, and drug development professionals.
Physicochemical Properties of the Precursor: Ethyl 3-Amino-4-methylbenzoate
A thorough understanding of the starting material is critical for the successful synthesis and characterization of its derivatives. Ethyl 3-Amino-4-methylbenzoate is a commercially available compound that serves as the foundational structure for our target molecule.[1][2][3][4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H13NO2 | [2][3] |
| Molecular Weight | 179.22 g/mol | [2][3][4] |
| CAS Number | 41191-92-8 | [1][2][3] |
| Appearance | White to Almost white powder to crystal | |
| Melting Point | 48.0 to 52.0 °C | |
| Boiling Point | 105 °C / 0.2 mmHg | [3] |
| Density | 1.104 g/cm³ | [3] |
| Solubility | Soluble in Methanol | |
| InChI Key | MCNBNDUVWQEKNZ-UHFFFAOYSA-N |
Proposed Synthesis of Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate
The synthesis of the target compound from Ethyl 3-Amino-4-methylbenzoate involves a standard N-acylation reaction using chloroacetyl chloride. This electrophilic acylating agent will react with the nucleophilic primary amine of the starting material.
Reaction Scheme
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol
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Preparation: To a solution of Ethyl 3-Amino-4-methylbenzoate (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable non-nucleophilic base such as triethylamine (1.1 equivalents).
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Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.
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Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture. The slow addition helps to prevent the formation of side products.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Predicted Physicochemical Properties of Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate
The introduction of the chloroacetyl group is expected to alter the physicochemical properties of the molecule.
| Property | Predicted Value/Observation | Rationale |
| Molecular Formula | C12H14ClNO3 | Addition of a C2H2ClO group. |
| Molecular Weight | 255.70 g/mol | Increased from the precursor. |
| Appearance | Likely a white to off-white solid | Similar to many acylated aromatic compounds. |
| Melting Point | Expected to be higher than the precursor | The introduction of the amide bond and the larger molecular size will likely lead to stronger intermolecular forces. |
| Solubility | Expected to have good solubility in common organic solvents like DCM, ethyl acetate, and acetone. Lower solubility in non-polar solvents like hexanes and likely insoluble in water. | The ester and amide functionalities will contribute to polarity. |
| LogP | Predicted to be higher than the precursor | The addition of the chloroacetyl group increases the lipophilicity. |
Analytical Characterization
To confirm the identity and purity of the synthesized Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate, a suite of analytical techniques would be employed.
Workflow for Analytical Characterization
Caption: Analytical characterization workflow.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester protons, the aromatic protons, the methyl group on the benzene ring, the methylene protons of the benzylamine linker, and the methylene protons of the chloroacetyl group. The disappearance of the primary amine protons and the appearance of a new amide proton signal would be key indicators of a successful reaction.
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¹³C NMR Spectroscopy: The carbon NMR would show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbons of the ester and the newly formed amide.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight of the product, which should correspond to the calculated mass of C12H14ClNO3.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the ester and amide, and the C-Cl stretch.
Potential Applications and Future Research
The presence of the electrophilic chloroacetyl group makes Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate a promising candidate for various applications in drug discovery and chemical biology.
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Covalent Inhibitors: The chloroacetyl moiety can act as a warhead to form a covalent bond with nucleophilic residues (such as cysteine or histidine) in the active site of target proteins. This makes the compound a valuable starting point for the development of irreversible enzyme inhibitors.
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Chemical Probes: The molecule could be functionalized further to create chemical probes for identifying and studying specific protein targets.
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Building Block for Heterocyclic Synthesis: The reactive nature of the chloroacetyl group allows for its use in the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceutical agents.
Future research should focus on the synthesis and biological evaluation of this compound and its derivatives against various therapeutic targets. Investigating its reactivity profile with different biological nucleophiles would also be of significant interest.
Safety and Handling
As a chloroacetylated compound, Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate should be handled with care. It is expected to be a skin and eye irritant and a potential lachrymator.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
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Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966 - PubChem. [Link]
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General experimental procedure for the synthesis of methyl benzoate (3a) - Rsc.org. [Link]
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New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC. [Link]
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CAS No : 41191-92-8 | Product Name : Ethyl 3-amino-4-methylbenzoate | Pharmaffiliates. [Link]
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Ethyl 3-amino-4-methylbenzoate | CAS#:917391-29-8 | Chemsrc. [Link]
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Ethyl 3-amino-4-methylbenzoate | CAS 41191-92-8 - Veeprho. [Link]
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Ethyl 4-methylbenzoate - NIST WebBook. [Link]
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Ethyl 4-amino-3-methylbenzoate - PMC. [Link]
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Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate - Oriental Journal of Chemistry. [Link]
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Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. [Link]
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Ethyl 4-methylbenzoate - NIST WebBook. [Link]
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Ethyl 3-chloro-4-methylbenzoate | C10H11ClO2 | CID 22076545 - PubChem. [Link]
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